2-methylallyl benzoate
Description
Contextualization of Benzoate (B1203000) Esters in Contemporary Chemical Research
Benzoate esters are a class of organic compounds that feature prominently in the landscape of modern chemical research. Structurally defined by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom, this ester functional group is a cornerstone in various scientific domains. Their prevalence stems from a combination of inherent stability, versatile reactivity, and presence in numerous natural and synthetic molecules. In organic synthesis, benzoate esters are frequently employed as protecting groups for alcohols due to their general resistance to a wide range of reaction conditions, yet they can be cleaved when necessary.
The application of benzoate esters extends significantly into medicinal chemistry and materials science. Researchers have investigated benzoate ester derivatives for a variety of therapeutic applications, including as potential inhibitors for HIV glycoprotein-41 and as components of novel antibiotics designed to combat tetracycline-resistant bacteria. researcher.lifeacs.org For instance, certain anhydrotetracycline-derived C10-benzoate esters have been shown to inhibit tetracycline (B611298) destructases, effectively restoring the antibiotic activity of tetracycline. acs.org Furthermore, their predictable hydrolytic lability, which can be tuned by modifying substituents, is a key feature in the design of prodrugs and soft drugs. nih.gov The development of advanced analytical methods, such as solid-phase microextraction using ionic liquid functionalized multiwalled carbon nanotubes, has also been tailored for the selective extraction of benzoate esters, underscoring their importance. researcher.life
The Role of the 2-Methylallyl Moiety in Organic Transformations
The 2-methylallyl group, structurally an isobutylene (B52900) unit attached to a functional group, is a highly valuable moiety in organic synthesis due to its unique reactivity. Its utility is most prominently displayed in transition-metal-catalyzed reactions, particularly those involving palladium. The double bond of the 2-methylallyl group can coordinate to palladium(II) catalysts, initiating processes like oxypalladation, which is a key step in the synthesis of various oxygen-containing heterocycles. gla.ac.uk
This moiety is a versatile building block for constructing complex molecular architectures. It can participate in a range of C-C bond-forming reactions, including cross-metathesis and various cross-coupling reactions. thieme-connect.de For example, the 2-methylallyl group can be challenging in some nickel-catalyzed coupling reactions, indicating its specific reactivity profile. bohrium.com In organometallic chemistry, the 2-methylallyl group serves as a precursor to the valuable η⁴-trimethylenemethane (TMM) ligand upon removal of a leaving group, which can then be complexed to metals like rhodium. bath.ac.uk The strategic placement of this group within a molecule allows for subsequent, selective chemical transformations, making it a powerful tool for synthetic chemists aiming to build molecular complexity. The reactivity of the group is also influenced by its substituents, which can have profound effects on the biological activity of the parent molecule in medicinal chemistry contexts. researchgate.net
Overview of 2-Methylallyl Benzoate as a Key Research Intermediate
This compound represents a convergence of the stable benzoate core and the reactive 2-methylallyl group, establishing it as a significant intermediate in specialized areas of organic synthesis. It serves as a model substrate and a versatile precursor for creating more complex molecules.
The most common laboratory synthesis of this compound involves the esterification of benzoic acid with 2-methylallyl alcohol, often catalyzed by a strong acid, or the reaction of benzoyl chloride with 2-methallyl alcohol. vulcanchem.comacs.org The compound's structure combines the robustness of the benzoate ester with the specific reactivity of the allylic double bond. This dual nature allows for its participation in a variety of advanced synthetic transformations.
Research has demonstrated its utility in palladium-catalyzed reactions, where it can undergo intramolecular oxypalladation to form heterocyclic structures. gla.ac.uk It has also been used as a substrate in cross-metathesis reactions with allylic boronates and in photocatalyzed vicinal dichlorination reactions, highlighting the accessibility of the double bond for diverse chemical modifications. thieme-connect.decnr.it These reactions underscore the role of this compound as a valuable intermediate, enabling the synthesis of complex target molecules through precise and controlled chemical steps.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless Oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.08 (dt, J = 8.5, 1.6 Hz, 2H), 7.58 – 7.52 (m, 1H), 7.47 – 7.40 (m, 2H), 5.08 (s, 1H), 4.98 (d, J = 0.6 Hz, 1H), 4.75 (s, 2H), 1.84 (s, 3H) cnr.it |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 166.33, 140.13, 133.07, 130.53, 129.75, 128.46, 113.88, 68.96, 22.56 cnr.it |
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOHAJUXSDIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002996 | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-53-8 | |
| Record name | NSC75471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylprop-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylallyl Benzoate and Its Structural Analogs
Esterification Reactions for 2-Methylallyl Benzoate (B1203000) Formation
Esterification remains a fundamental and widely practiced method for creating ester bonds. For 2-methylallyl benzoate, this primarily involves the reaction of a benzoic acid derivative with a 2-methylallyl source.
The formation of this compound from methyl benzoate and 2-methylallyl alcohol is accomplished via transesterification. This reaction involves the exchange of the alcohol part of an ester with a different alcohol. ucla.edumasterorganicchemistry.com The process is an equilibrium that can be catalyzed by either acid or base. masterorganicchemistry.com
Under acidic conditions, a strong acid catalyst such as sulfuric acid or tosic acid protonates the carbonyl oxygen of methyl benzoate. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2-methylallyl alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated, yielding the this compound product and regenerating the acid catalyst. masterorganicchemistry.com To drive the reaction toward the product side, it is common to use an excess of the 2-methylallyl alcohol or to remove the methanol byproduct as it forms. ucla.edu
Under basic conditions, a strong base like sodium methoxide (B1231860) generates a 2-methylallyloxide nucleophile from 2-methylallyl alcohol. This alkoxide directly attacks the carbonyl carbon of methyl benzoate. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion as the leaving group to form the final product. masterorganicchemistry.comyoutube.com The use of an excess of 2-methylallyl alcohol and the corresponding alkoxide base helps to shift the equilibrium in favor of the desired this compound. youtube.com
| Method | Catalyst | Reactants | Key Principle |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, TsOH | Methyl Benzoate, excess 2-Methylallyl Alcohol | Equilibrium driven by excess alcohol or removal of methanol byproduct. ucla.edu |
| Base-Catalyzed | NaOCH₃, LiHMDS | Methyl Benzoate, 2-Methylallyl Alcohol | Formation of a stronger nucleophile (alkoxide) to attack the ester. masterorganicchemistry.comresearchgate.net |
An alternative to transesterification is the reaction of a benzoate salt with an allylic haloalkane, such as 2-methylallyl chloride. This method, a variation of the Williamson ether synthesis adapted for esters, involves the nucleophilic substitution of the halide by the benzoate carboxylate anion.
The reaction typically proceeds by dissolving a salt of benzoic acid, such as sodium benzoate, in a suitable polar aprotic solvent. The 2-methylallyl halide (e.g., 2-methylallyl chloride) is then introduced. orgsyn.org The carboxylate ion acts as a nucleophile, attacking the electrophilic carbon of the 2-methylallyl chloride and displacing the chloride ion to form the C-O bond of the ester. The reaction can be exothermic and may require cooling to control the rate. orgsyn.org The use of a phase-transfer catalyst can sometimes be employed to facilitate the reaction between the salt (solid phase) and the organic halide (organic phase).
| Benzoate Source | Haloalkane | Solvent | Typical Conditions |
|---|---|---|---|
| Sodium Benzoate | 2-Methylallyl Chloride | DMF, DMSO | Heating may be required to drive the reaction to completion. |
Generation of this compound Derivatives through Complex Synthetic Pathways
Beyond direct esterification, derivatives of this compound can be generated through more sophisticated, multi-step reaction sequences that offer unique control over the molecular architecture.
Cascade reactions, where multiple bond-forming events occur in a single pot, can be engineered to produce allylic esters through controlled fragmentation. A conceptual approach involves the use of radical precursors like N-hydroxyphthalimide (NHP) esters. researchgate.net These esters can undergo a reductive decarboxylative fragmentation to generate a radical species. researchgate.net
In a hypothetical cascade, a molecule could be designed with a benzoate group and a tethered NHP ester that, upon fragmentation, generates a 2-methylallyl radical. This highly reactive radical could then be trapped by a suitable species to form a new bond, or it could participate in a cross-coupling reaction. While not a direct synthesis of this compound itself, this strategy highlights how allylic ester motifs can be unveiled from complex precursors through programmed fragmentation within a cascade sequence. This approach is particularly valuable for building complex molecules where the allylic ester is just one part of a larger structure.
A notable example of forming a structure related to this compound within a complex pathway is the tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. This methodology, while ultimately yielding benzodioxepinones (seven-membered lactones), proceeds through an intermediate that is structurally analogous to a this compound derivative.
The process is mediated by copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP). The reaction begins with the oxidation of the starting benzaldehyde (B42025) to a benzoic acid intermediate. This in-situ generated carboxylate then participates in the subsequent iodolactonization step. A reactive iodine species, formed from the reagents, activates the tethered 2-methylallyl group, forming an iodonium (B1229267) intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the activated alkene and closing the ring to form the final iodinated lactone product.
During this sequence, the 2-methylallyl group is incorporated into the molecule, and a benzoate ester functionality is transiently formed and consumed. Control experiments have indicated the formation of the benzoic acid as a key intermediate before the cyclization occurs. This pathway demonstrates the integration of a this compound-like structure within a more complex, value-added synthetic transformation.
| Substrate | Reagents | Solvent | Temperature | Yield of Lactone |
|---|---|---|---|---|
| 2-((2-methylallyl)oxy)benzaldehyde | CuI (1.2 equiv), TBHP (6.0 equiv) | Acetonitrile | 70 °C | 43% |
Advanced Reaction Pathways and Mechanistic Elucidation of 2 Methylallyl Benzoate
Radical-Mediated Transformations
Radical reactions offer unique pathways for the transformation of organic molecules, often proceeding under conditions distinct from ionic reactions. For allylic benzoates, these pathways can be harnessed for specific bond-forming or bond-breaking events.
Decarbonylation Reactions and Kinetic Analysis, including the use of Tributylstannane
The decarbonylation of acyl radicals derived from esters is a known process in radical chemistry. For a substrate like 2-methylallyl benzoate (B1203000), a plausible radical-mediated decarbonylation pathway can be initiated. This process typically involves the use of a radical initiator, such as an organotin reagent like tributylstannane ((Bu)₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
The general mechanism proceeds as follows:
Initiation: A radical initiator generates tributyltin radicals ((Bu)₃Sn•).
Radical Addition-Elimination: The tin radical adds to the carbonyl oxygen of the benzoate ester. This is followed by fragmentation, which would theoretically yield a benzoyl radical and a 2-methylallyloxytributylstannane. However, a more common pathway for related compounds involves the cleavage of the C-O bond, generating an alkoxy radical.
Decarbonylation: In transformations involving an acyl intermediate, the benzoyl radical (C₆H₅CO•) can subsequently lose carbon monoxide (CO) to form a phenyl radical (C₆H₅•). This decarbonylation step is a key feature of aroyl radical chemistry.
Hydrogen Abstraction: The resulting phenyl radical can then abstract a hydrogen atom from tributylstannane, propagating the radical chain and forming benzene (B151609).
Investigation of Radical Intermediates in Functionalization Reactions (e.g., involving 2,2,6,6-tetramethylpiperidin-1-yl 2-((2-methylallyl)oxy)benzoate)
The direct detection and characterization of transient radical intermediates are often challenging due to their high reactivity and short lifetimes. One effective strategy is the use of stable radical traps, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). biosynth.comsigmaaldrich.com TEMPO is a persistent radical that can efficiently scavenge transient carbon-centered radicals to form stable adducts, which can then be isolated and characterized. biosynth.com
In the context of studying functionalization reactions of 2-methylallyl benzoate derivatives, a compound like 2,2,6,6-tetramethylpiperidin-1-yl 2-((2-methylallyl)oxy)benzoate would likely serve as a probe or a precursor in such an investigation. The TEMPO moiety, linked to the benzoate structure, could be used in intramolecular trapping experiments or as a reporter group in electron paramagnetic resonance (EPR) spectroscopy studies to monitor radical formation and behavior during a reaction. biosynth.com By observing the formation of new species derived from the reaction of this specialized molecule, researchers can gain insight into the presence, structure, and reactivity of radical intermediates involved in a given transformation.
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a powerful toolkit for precise and selective organic synthesis. Iridium, in particular, has emerged as a uniquely effective metal for a variety of allylic substitution reactions, offering selectivity that is often complementary to more traditional palladium-based systems. nih.gov
Iridium-Catalyzed Allylic Amination of Related Benzoate Systems
Iridium complexes are highly effective catalysts for the allylic amination of allylic esters, including benzoates. organic-chemistry.orgresearchgate.net These reactions are prized for their ability to form carbon-nitrogen bonds with exceptional control over selectivity. nih.gov The use of a polar solvent, such as ethanol, has been shown to be crucial for achieving high product yields in these transformations. organic-chemistry.org A key advantage of iridium catalysis is its inherent preference for producing branched products from linear or branched allylic substrates, a selectivity that can be difficult to achieve with other metals. nih.govorganic-chemistry.org
A hallmark of iridium-catalyzed allylic amination is the exceptional level of control over both regioselectivity (the site of nucleophilic attack) and enantioselectivity (the stereochemical outcome).
Regioselectivity: Iridium catalysts, particularly those generated from precursors like [Ir(COD)Cl]₂ and modified with phosphoramidite (B1245037) or phosphite (B83602) ligands, consistently favor the formation of the branched allylic amine product over the linear isomer. nih.govorganic-chemistry.orgnih.gov This high regioselectivity is a defining feature, providing access to valuable chiral building blocks. nih.gov Studies have shown that this preference is not simply due to steric or electronic factors in the ground state of the allyl-iridium intermediate but may arise from a series of weak, noncovalent interactions in the transition state that favor attack at the more substituted carbon of the allyl moiety. nih.gov
Enantioselectivity: When racemic branched allylic benzoates are used, iridium catalysts can perform a kinetic asymmetric transformation, selectively reacting with one enantiomer of the starting material to produce a highly enantioenriched product. nih.gov This process can yield allylic amination products with excellent enantiomeric excess (ee), often in the range of 84-98% ee. nih.govberkeley.edu The specific ligand used with the iridium metal is critical for inducing this high level of stereocontrol. Air- and water-stable π-allyliridium C,O-benzoate complexes modified with chiral ligands like (S)-tol-BINAP have proven highly effective, catalyzing aminations of various branched allylic acetates and benzoates to give the branched products as single regioisomers with uniformly high enantioselectivity. acs.orgnih.gov
Table 1: Representative Data for Iridium-Catalyzed Allylic Amination This table compiles representative results to illustrate the high selectivity achievable. Conditions and substrates may vary between studies.
| Allylic Substrate | Amine Nucleophile | Catalyst System | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) | Yield | Reference |
| Racemic Branched Allylic Benzoate | Anionic Nitrogen Nucleophiles | Metallacyclic Iridium Complex | High (predominantly branched) | 84-98% | 74-96% | nih.gov |
| Racemic Alkyl-Substituted Allylic Acetate | Primary Aromatic Amines | (S)-Ir-II / (S)-tol-BINAP | Single regioisomer | High | Good to Excellent | acs.orgnih.gov |
| Racemic Alkyl-Substituted Allylic Acetate | Secondary Aromatic Amines | (S)-Ir-II / (S)-tol-BINAP | Single regioisomer | High | Good to Excellent | acs.orgnih.gov |
| Linear Allylic Carbonate | Pyrrolidine | [Ir(COD)Cl]₂ / P(OPh)₃ | >99:1 | N/A | High | organic-chemistry.org |
The mechanism of nucleophilic attack in transition metal-catalyzed allylic substitutions is a critical area of study, as it dictates the stereochemical outcome of the reaction. Two primary pathways are considered:
Inner-Sphere Mechanism: In this pathway, the nucleophile first coordinates directly to the metal center. This is followed by a migratory insertion or reductive elimination step, where the coordinated nucleophile attacks the allyl ligand. This mechanism is common in many palladium-catalyzed reactions. researchgate.netresearchgate.net
Outer-Sphere Mechanism: In this pathway, the nucleophile attacks the allyl ligand directly from the solution, without prior coordination to the metal center. researchgate.netnih.gov The metal complex activates the allyl group towards attack but does not directly bind the incoming nucleophile during the C-N bond-forming step.
Ligand Effects and Counterion Influence in Catalysis (e.g., Cesium Ion)
In catalytic reactions involving allylic benzoates, the choice of ligands and counterions can profoundly influence reaction mechanisms, efficiency, and selectivity. The cesium ion (Cs⁺), often introduced as cesium carbonate (Cs₂CO₃), serves as a prime example of a counterion that plays a more complex role than merely acting as a base.
Kinetic studies on π-allyliridium C,O-benzoate-catalyzed allylic amination have revealed the multifaceted role of the cesium ion. nih.gov It functions as a Lewis acid, coordinating to the amine nucleophile. nih.gov This coordination enhances the Brønsted acidity of the amine, facilitating a deprotonative decarboxylation to generate a cesium-bridged amine dimer. nih.gov This dimer then acts as the active nucleophile in the catalytic cycle. nih.gov The data suggest that the key feature of cesium carbonate is not just its basicity but its ability to promote the formation of the active nucleophile through this Lewis acid-enhanced acidification. nih.gov
The effect of ligands is equally critical, particularly in controlling regioselectivity and enantioselectivity. In iridium-catalyzed allylic amination, for instance, the trans-effects of chiral bisphosphine ligands are crucial. nih.gov These electronic effects facilitate the nucleophilic attack at the more substituted carbon of the π-allyl intermediate, specifically at the position trans to the phosphorus atom of the ligand. nih.gov Enantioselectivity is governed by the steric interactions between the chiral ligand and the π-allyl group within the dominant diastereomer of the metal complex. nih.gov Similarly, in palladium-catalyzed cross-coupling of homoallylic electrophiles, ligands like 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) have proven highly effective in achieving high yields and selectivity. organic-chemistry.org
Table 1: Influence of Catalytic Components on Allylic Reactions
| Component | Role | Mechanism of Influence | Outcome |
| Cesium Ion (Cs⁺) | Lewis Acid / Counterion | Coordinates to amine nucleophile, increasing its Brønsted acidity to form an active cesium-bridged amine dimer. nih.gov | Facilitates turnover-limiting C-N bond formation; enhances reaction rate. nih.gov |
| Bisphosphine Ligands | Chiral Ligand | Exerts trans-effects, weakening the bond at the trans allylic carbon, making it more electrophilic. nih.gov | Governs regioselectivity (branched vs. linear) and enantioselectivity through steric and electronic control. nih.gov |
| Quinox Ligand | N,N-Ligand | Used in Pd(0)-catalyzed allylic cross-coupling. organic-chemistry.org | Enables high yields and selectivity for reactions involving homoallylic substrates at ambient temperatures. organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions Leading to 2-Methylallyl Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to allylic substrates like this compound. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle starting with a Palladium(0) species. youtube.com This cycle consists of three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-O bond of the benzoate) of the allylic substrate, forming a π-allyl-palladium(II) complex. nih.gov
Transmetalation : A nucleophile, typically an organoboron compound in the case of Suzuki coupling, transfers its organic group to the palladium(II) complex. youtube.comnih.gov
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.comnih.gov
Studies on bifunctional substrates, such as 2-B(pin)-substituted allylic benzoates, demonstrate the fine control achievable in these systems. nih.gov Depending on the reaction conditions and reagents, these substrates can be selectively guided into different reaction pathways, including allylic substitution or Suzuki-Miyaura cross-coupling. nih.gov To favor the Suzuki-Miyaura pathway, conditions are chosen that promote the rapid oxidative addition of an aryl halide to the Pd(0) catalyst, which then engages the allylic portion of the molecule. nih.gov This chemoselectivity allows for the synthesis of diverse and complex 2-methylallyl derivatives from a common precursor. The development of these reactions provides a versatile method for creating trisubstituted alkene products. nih.gov
Other Catalytic Transformations Involving Benzoate Structures (e.g., Nickel-catalyzed cross-coupling of difluorovinyl benzoates)
Beyond palladium catalysis, other transition metals are effective in activating benzoate structures for cross-coupling reactions. Nickel catalysis, in particular, has emerged as a powerful method for transformations involving challenging substrates. A notable example is the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with various nucleophiles. researchgate.net
These 2,2-difluorovinyl benzoates have been developed as versatile building blocks for synthesizing gem-difluoroenol ethers and gem-difluoroalkenes, which are important motifs in medicinal chemistry. researchgate.net The key to this transformation is the highly regioselective activation of the C(vinyl)–O(benzoate) bond by a Nickel(0) catalyst. researchgate.net Experimental and computational studies support a mechanism that begins with the oxidative addition of the Ni(0) complex into the C-O bond of the benzoate. researchgate.net
This methodology exhibits excellent functional group tolerance, allowing for the late-stage functionalization of complex and bioactive molecules. researchgate.net The 2,2-difluorovinyl benzoates themselves can be prepared from readily available bromodifluoroacetates and bromodifluoroketones. researchgate.net This approach highlights how the benzoate group can serve as an effective leaving group in nickel-catalyzed cycles, expanding the synthetic utility of benzoate-containing substrates beyond traditional applications.
Table 2: Nickel-Catalyzed Cross-Coupling of 2,2-Difluorovinyl Benzoates
| Entry | Reactant | Coupling Partner | Catalyst System | Product Type |
| 1 | 2,2-Difluorovinyl Benzoate | Alcohol | Ni(cod)₂ / Ligand | gem-Difluoroenol Ether researchgate.net |
| 2 | 2,2-Difluorovinyl Benzoate | Amine | Ni(cod)₂ / Ligand | gem-Difluoroenol Amine Derivative |
| 3 | 2,2-Difluorovinyl Benzoate | Organoboronic Acid | NiCl₂(PCy₃)₂ / K₃PO₄ | gem-Difluoroalkene researchgate.netrsc.org |
Rearrangement Mechanisms and Competing Pathways
Allylic Rearrangements in 2-Methylallyl Substrates
An allylic rearrangement, or allylic shift, is a characteristic organic reaction for allylic compounds, including substrates with a 2-methylallyl moiety. wikipedia.orglscollege.ac.in This process involves the migration of the double bond to an adjacent carbon atom during a substitution reaction. lscollege.ac.in The rearrangement can proceed through different mechanisms, most commonly designated as Sₙ1' or Sₙ2'. lscollege.ac.in
In reactions favoring a unimolecular (Sₙ1) mechanism, the departure of the leaving group (like benzoate) from the 2-methylallyl substrate would generate a resonance-stabilized allylic carbocation. lscollege.ac.in The positive charge is delocalized over two carbon atoms, allowing the incoming nucleophile to attack at either electrophilic site. Attack at the original site gives the "normal" substitution product, while attack at the other end of the allylic system results in the rearranged product. lscollege.ac.in
This phenomenon is clearly illustrated in the reaction of structurally similar compounds. For example, in the substitution of 1-chloro-3-methyl-2-butene, the rearranged tertiary alcohol (2-methyl-3-buten-2-ol) is the major product (85% yield), while the primary alcohol (3-methyl-2-buten-1-ol) is minor (15% yield). wikipedia.orglscollege.ac.in The formation of the more substituted, and thus more stable, alkene often drives the product distribution, in accordance with Zaitsev's rule. masterorganicchemistry.com The Sₙ2' mechanism involves a concerted process where the nucleophile attacks the double bond in a conjugate addition fashion, simultaneously displacing the leaving group in a single step. lscollege.ac.in For a 2-methylallyl substrate, the potential for such rearrangements is a critical consideration in planning any synthesis, as it can lead to a mixture of constitutional isomers.
Competing Degradation Pathways under Reaction Conditions
While the allylic portion of this compound is prone to rearrangement, the benzoate moiety itself can be susceptible to degradation under certain conditions, representing a competing pathway. The stability of the aromatic ring can be compromised, particularly under oxidative or microbial conditions.
Studies on the bacterial degradation of benzoate reveal two primary catabolic routes that illustrate the chemical vulnerability of the benzoate structure. nih.gov
Aerobic Degradation : This pathway involves the enzymatic hydroxylation of the aromatic ring to form intermediates like catechol. nih.govresearchgate.net Subsequently, dioxygenase enzymes cleave the aromatic ring, leading to its complete breakdown into aliphatic compounds, such as β-ketoadipate. researchgate.net
Anaerobic Degradation : In the absence of oxygen, degradation begins with the activation of benzoate to benzoyl-CoA. nih.govresearchgate.net The aromatic ring is then reduced and undergoes a modified β-oxidation pathway to be cleaved. nih.gov
While these are biological pathways, they highlight the inherent reactivity of the benzoate ring toward oxidation, reduction, and ring-opening reactions. In a synthetic chemical context, harsh oxidizing agents, certain radical conditions, or high temperatures could potentially initiate similar degradation processes, leading to the loss of the benzoate group and the formation of undesired byproducts, thereby lowering the yield of the target transformation.
Applications of 2 Methylallyl Benzoate in Target Oriented Synthesis and Methodology Development
Role as a Versatile Substrate and Building Block in Organic Synthesis
2-Methylallyl benzoate (B1203000) serves as a valuable and versatile building block in the field of organic synthesis. Its structure, which combines a benzoate leaving group with a reactive methallyl system, allows it to participate in a variety of transformations. Chemists utilize this compound as a precursor for generating more complex molecules through strategic bond-forming reactions.
One significant application is its use as an electrophile in cross-coupling reactions. For instance, in nickel-catalyzed Heck-type reactions, methyl esters, a class of compounds to which 2-methylallyl benzoate belongs, can be activated. researchgate.net This involves the challenging cleavage of the C(acyl)-O bond, demonstrating the utility of such esters as coupling partners. researchgate.net The reactivity of the allylic portion of the molecule is also central to its utility. It can undergo reactions typical of allylic systems, making it a key component for introducing the 2-methylallyl group into target structures.
Furthermore, this compound is a known substrate for radical decarbonylation reactions. biosynth.com This process highlights another facet of its reactivity, where the ester functionality is cleaved under radical conditions, leading to the formation of different molecular scaffolds. biosynth.com The ability to engage in diverse reaction types, including transition-metal-catalyzed cross-couplings and radical transformations, underscores its role as a multifaceted substrate for synthetic chemists.
Table 1: Selected Synthetic Applications of this compound and Related Esters
| Reaction Type | Catalyst/Reagent | Bond Cleaved/Formed | Significance |
| Heck-Type Reaction | Nickel (Ni) | C(acyl)-O | Utilizes esters as cross-coupling electrophiles. researchgate.net |
| Radical Decarbonylation | Tributylstannane | C-C, C-O | Provides a pathway to different carbon skeletons. biosynth.com |
Contribution to the Construction of Complex Molecular Architectures (e.g., benzodioxepinones and benzoxazepinones)
The 2-methylallyl group, a key component of this compound, is instrumental in the synthesis of complex heterocyclic structures such as benzodioxepinones and benzoxazepinones. While not always starting directly from this compound itself, related substrates containing the 2-((2-methylallyl)oxy) moiety are employed to build these seven-membered rings.
An efficient methodology has been developed for synthesizing halogenated benzodioxepinones and benzoxazepinones from 2-O/N-tethered alkenyl benzaldehydes. nih.gov In this process, a molecule containing the 2-methylallyl ether group attached to a benzaldehyde (B42025) (e.g., 2-((2-methylallyl)oxy)benzaldehyde) undergoes a tandem reaction sequence. nih.gov This sequence involves the initial oxidation of the aldehyde to a carboxylic acid, which then proceeds through an iodolactonization reaction. nih.gov The 2-methylallyl group's double bond is crucial as it participates in the cyclization step, leading to the formation of the seven-membered dioxepinone or oxazepinone ring. nih.gov
The reaction, mediated by copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP), is compatible with a variety of functional groups and produces the desired complex architectures in moderate to good yields. nih.gov This demonstrates the strategic importance of the 2-methylallyl unit as an integral part of the substrate, enabling the construction of intricate molecular frameworks that are of interest in medicinal chemistry and materials science. nih.gov
Table 2: Synthesis of Benzodioxepinone Derivatives from a 2-Methylallyl-Containing Substrate
| Starting Material | Product | Reagents | Yield |
| 2-((2-Methylallyl)oxy)benzaldehyde | 3-(Iodomethyl)-3-methyl-2,3-dihydrobenzo[f] nih.govnih.govdioxepin-5(4H)-one | CuI, TBHP, I2 | Good nih.gov |
| 2-((2-Methylallyl)oxy)-5-nitrobenzaldehyde | 3-(Iodomethyl)-3-methyl-8-nitro-2,3-dihydrobenzo[f] nih.govnih.govdioxepin-5(4H)-one | CuI, TBHP, I2 | Moderate nih.gov |
Utility in the Development of Asymmetric Catalytic Methodologies (via related allylic systems)
The allylic ester structure of this compound places it within a class of compounds that are highly relevant to the development of asymmetric catalytic methodologies. Asymmetric catalysis aims to produce specific enantiomers of a chiral molecule, a critical goal in pharmaceutical synthesis. nih.govyoutube.com While specific studies focusing exclusively on this compound in this context are specialized, the broader class of allylic systems is a cornerstone of this research area.
The development of enantioselective reactions often involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. youtube.com For allylic systems, transition metals like palladium are frequently used to catalyze rearrangements or allylation reactions. For example, palladium(II) complexes can catalyze the rearrangement of prochiral O-allyl carbamothioates to provide branched S-allyl products with high enantiomeric purity. nih.gov This principle of using a chiral metal complex to influence the stereochemistry of a reaction involving an allyl group is directly applicable to substrates like this compound.
Furthermore, asymmetric allylation of aldehydes and ketones using related reagents like methallylstannane or allyldiisopropoxyborane in the presence of chiral catalysts is a well-established method for creating chiral homoallylic alcohols. acs.orgacs.org These reactions proceed through a transition state where the chiral catalyst dictates the face of the carbonyl group that the allyl nucleophile attacks, leading to high enantioselectivity. acs.orgacs.org The principles and catalysts developed for these related allylic systems provide a clear blueprint for potential asymmetric transformations of this compound, highlighting its utility as a model substrate for developing new stereoselective methods.
Table 3: Examples of Asymmetric Catalysis with Related Allylic Systems
| Reaction Type | Allyl Source | Catalyst Type | Significance |
| Asymmetric Allylation | Methallylstannane | Chiral Lewis Acid | Forms chiral homoallylic alcohols from aldehydes. acs.org |
| Asymmetric Allylboration | Allyldiisopropoxyborane | Chiral Diol (e.g., BINOL-derived) | Forms chiral homoallylic alcohols from ketones with high enantioselectivity. acs.org |
| Asymmetric Rearrangement | O-allyl carbamothioates | Chiral Palladium(II) complex | Provides access to enantiomerically enriched S-allyl products. nih.gov |
Computational and Spectroscopic Approaches in the Study of 2 Methylallyl Benzoate Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the behavior of molecules and the course of chemical reactions. pku.edu.cn These calculations can estimate reaction pathways, including the energies of transition states and equilibria, which can guide the development of new synthetic methods. pku.edu.cn For alkyl benzoates, quantum chemical calculations have been used to evaluate thermochemical data and understand structure-property correlations. acs.orgacs.org
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the detailed mechanism. This includes the identification of intermediates and, crucially, the transition state structures that connect them. A common reaction for the formation of 2-methylallyl benzoate (B1203000) is the Fischer esterification of benzoic acid with 2-methylallyl alcohol, catalyzed by a strong acid.
Computational methods, such as Density Functional Theory (DFT), can be employed to model this reaction. Calculations would typically involve optimizing the geometries of the reactants, intermediates, transition states, and products. The energies of these species are then calculated to construct a reaction energy profile. For the acid-catalyzed esterification, the mechanism involves protonation of the benzoic acid carbonyl group, nucleophilic attack by the 2-methylallyl alcohol, proton transfer, and subsequent elimination of water to form the ester.
A hypothetical reaction energy profile for the rate-determining step, the nucleophilic attack, could be calculated as follows:
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Benzoic Acid + 2-Methylallyl Alcohol | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.7 |
| TS2 | Transition state for water elimination | +18.9 |
| Products | 2-Methylallyl Benzoate + Water | -2.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
The transition state structures are characterized by the presence of a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles, provide insight into the nature of the bond-forming and bond-breaking processes.
While this compound itself is not chiral, the double bond of the 2-methylallyl group can undergo reactions that lead to the formation of stereocenters. For instance, an asymmetric epoxidation of the double bond would result in a chiral epoxide. Theoretical analysis can be a powerful tool to predict and understand the stereochemical outcome of such reactions.
Computational modeling can be used to study the transition states leading to the different stereoisomers. By calculating the energies of these diastereomeric transition states, the stereoselectivity of the reaction can be predicted. The lower energy transition state will correspond to the major product. This analysis often involves considering the steric and electronic interactions between the substrate, the reagent, and the catalyst in the transition state assembly. For instance, in a hypothetical asymmetric dihydroxylation, the interaction of the olefin with the chiral ligand on the metal catalyst would be modeled to determine the preferred face of attack.
Kinetic Studies and Reaction Progress Analysis (RPKA)
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly obtaining detailed kinetic and mechanistic information from a minimal number of experiments. This technique utilizes in-situ monitoring of reaction progress under synthetically relevant conditions, where the concentrations of multiple reactants may change simultaneously.
For the synthesis of this compound, RPKA could be employed to determine the reaction order with respect to each reactant (benzoic acid and 2-methylallyl alcohol) and the catalyst. This would involve monitoring the concentration of the product, this compound, over time under different initial reactant concentrations. The data would then be graphically manipulated to reveal the kinetic dependencies.
A hypothetical set of experiments for an RPKA study of the formation of this compound is outlined below:
| Experiment | [Benzoic Acid]₀ (M) | [2-Methylallyl Alcohol]₀ (M) | [Catalyst]₀ (M) | Rate Law Determination |
| 1 | 0.1 | 0.2 | 0.01 | Baseline |
| 2 | 0.2 | 0.2 | 0.01 | Order in Benzoic Acid |
| 3 | 0.1 | 0.4 | 0.01 | Order in 2-Methylallyl Alcohol |
| 4 | 0.1 | 0.2 | 0.02 | Order in Catalyst |
Note: The data in this table is hypothetical and for illustrative purposes.
By plotting the reaction rate versus the concentration of each reactant while keeping others constant (or by using graphical rate equations), the reaction orders can be determined. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions.
Spectroscopic Data Interpretation and Structural Assignment through Computational Methods
Spectroscopic techniques are fundamental for the structural characterization of this compound. Computational methods can aid in the interpretation of these spectra by predicting spectroscopic parameters.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 2H | H-2', H-6' |
| ~7.55 | t | 1H | H-4' |
| ~7.45 | t | 2H | H-3', H-5' |
| ~5.00 | s | 1H | =CH₂ (a) |
| ~4.95 | s | 1H | =CH₂ (b) |
| ~4.70 | s | 2H | -O-CH₂- |
| ~1.80 | s | 3H | -CH₃ |
Note: The data in this table is predicted and for illustrative purposes.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O |
| ~141.0 | C-2 |
| ~133.0 | C-4' |
| ~130.0 | C-1' |
| ~129.5 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~114.0 | =CH₂ |
| ~70.0 | -O-CH₂- |
| ~19.5 | -CH₃ |
Note: The data in this table is predicted and for illustrative purposes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group, the C=C double bond, and the aromatic ring. The IR spectrum of benzoic acid shows a characteristic broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a C=O stretch around 1700-1680 cm⁻¹. docbrown.info In the ester, the O-H band will be absent, and the C=O stretch will be a prominent feature.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~3070 | =C-H stretch (aromatic and vinyl) |
| ~2950 | -C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1650 | C=C stretch (alkene) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1270, ~1110 | C-O stretch (ester) |
Note: The data in this table is predicted and for illustrative purposes.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
Predicted MS Data for this compound:
| m/z | Fragment Ion |
| 176 | [M]⁺ |
| 105 | [C₆H₅CO]⁺ (base peak) |
| 77 | [C₆H₅]⁺ |
| 55 | [C₄H₇]⁺ |
Note: The data in this table is predicted and for illustrative purposes.
Computational methods, particularly DFT, can be used to calculate NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. These calculated values can then be compared with experimental data to confirm the structure of this compound and to provide a more detailed interpretation of the spectra.
Future Prospects and Emerging Research Frontiers for 2 Methylallyl Benzoate
Innovations in Green Chemistry for its Synthesis and Utilization
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a promising framework for the future of 2-methylallyl benzoate (B1203000) synthesis and application.
Current industrial synthesis of esters often relies on methods that are not environmentally benign, such as the Fischer esterification, which uses strong acids and can generate significant waste. mdpi.comyoutube.comresearchgate.net Future research is expected to pivot towards more sustainable methodologies.
Enzymatic and Biocatalytic Approaches: The use of enzymes, particularly lipases, as biocatalysts for esterification is a rapidly advancing field. sci-hub.senih.govnih.gov These reactions can be conducted under mild conditions, often in solvent-free systems or green solvents, with high selectivity, minimizing byproduct formation. sci-hub.se Research into the enzymatic synthesis of benzyl (B1604629) benzoate has demonstrated the feasibility of using immobilized enzymes, which can be easily recovered and reused, enhancing the process's cost-effectiveness and environmental footprint. sci-hub.se A similar approach could be developed for 2-methylallyl benzoate, utilizing benzoic acid and 2-methyl-2-propen-1-ol as substrates. The use of natural catalysts, such as fruit juices, has also been explored for various organic syntheses, presenting a novel and cost-effective green alternative. researchgate.net
Heterogeneous Catalysis: The development of solid acid catalysts presents another significant green innovation. Catalysts based on zirconia and other metal oxides are being investigated for esterification reactions, offering advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids. mdpi.com A study on the synthesis of methyl benzoates using a zirconium/titanium solid acid catalyst reported high efficiency and the ability to be reused without a significant loss in performance. mdpi.com Tailoring such catalysts for the specific synthesis of this compound could lead to highly efficient and sustainable production processes.
Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. primescholars.comrsc.orgscranton.edu Future synthetic routes for this compound will likely be designed to have a high atom economy, avoiding the use of stoichiometric reagents that end up as waste. primescholars.com
| Parameter | Conventional Synthesis (e.g., Fischer Esterification) | Potential Green Synthesis (e.g., Enzymatic) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized lipases, solid acids |
| Solvent | Often requires organic solvents | Solvent-free or green solvents (e.g., water, ionic liquids) |
| Byproducts | Water, salt waste upon neutralization | Minimal byproducts |
| Reaction Conditions | High temperatures | Mild temperatures |
| Catalyst Reusability | Difficult | High |
| Atom Economy | Lower | Potentially higher |
Interactive Data Table: Comparison of Synthesis Methods
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The dual functionality of this compound, possessing both an alkene and an ester group, opens up a wide array of possibilities for novel chemical transformations.
Metathesis Reactions: Olefin metathesis is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govbeilstein-journals.org The 2-methylallyl group in this compound could potentially undergo various metathesis reactions, such as cross-metathesis with other olefins to create more complex molecules. researchgate.net This could be a pathway to new polymers or functionalized materials. However, the presence of certain functional groups can sometimes interfere with metathesis catalysts, a challenge that future research would need to address. beilstein-journals.org
Cycloaddition Reactions: The double bond in the 2-methylallyl group makes it a candidate for cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. rsc.orglibretexts.orgresearchgate.net These reactions are highly valuable for the stereocontrolled synthesis of cyclic compounds. For instance, the reaction of the 2-methylallyl cation with conjugated dienes has been shown to produce bridged seven-membered rings. rsc.org Investigating the participation of this compound in such reactions could lead to the synthesis of novel polycyclic structures with potential biological activity.
C-H Activation: Direct functionalization of C-H bonds is an increasingly important area of research, offering more atom- and step-economical synthetic routes. researchgate.netmdpi.comrsc.org Research could explore the selective activation of C-H bonds within the this compound scaffold, for example, at the methyl group or on the benzene (B151609) ring, to introduce new functional groups and build molecular complexity.
Design of Advanced Synthetic Pathways Incorporating the this compound Scaffold
The unique structure of this compound makes it an attractive building block for the synthesis of more complex and potentially bioactive molecules.
Synthesis of Heterocycles: Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govbohrium.commdpi.com The reactive allyl group of this compound could be a handle for intramolecular cyclization reactions to form various heterocyclic rings. For example, through a sequence of reactions involving the functionalization of the double bond and subsequent cyclization with the ester group or the aromatic ring, it may be possible to construct novel benzo-fused heterocycles. core.ac.uk
Polymer Chemistry: The 2-methylallyl group contains a polymerizable double bond. This suggests that this compound could serve as a monomer in the synthesis of novel polymers. The resulting polymers would have benzoate side chains, which could impart interesting properties such as thermal stability, specific solubility characteristics, or the ability to be further functionalized. Research on related allyl benzoate monomers has shown their potential in creating crosslinked and graft polymers. researchgate.net
Natural Product Synthesis: The structural motifs present in this compound are found in various natural products. As such, it could serve as a key intermediate or starting material in the total synthesis of complex natural products. Its ability to undergo a variety of transformations would allow for the efficient construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methylallyl benzoate, and how are they validated?
- Methodology : this compound is synthesized via esterification of benzoic acid with 2-methylallyl alcohol under acid catalysis. A published procedure involves reaction optimization using tert-butyldiphenylsilyl ether intermediates to enhance regioselectivity. Validation includes ¹H/¹³C NMR spectroscopy and comparison of spectral data (e.g., IR peaks at 1723 cm⁻¹ for ester C=O stretch) with literature values .
- Experimental Design : Key parameters include temperature control (to avoid side reactions like oxidation) and purification via column chromatography to isolate the ester product .
Q. How can researchers characterize the purity and stability of this compound under experimental conditions?
- Analytical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at 1723 cm⁻¹, aromatic C-H bends at 710 cm⁻¹) .
- GC-MS/HPLC : Quantifies purity and detects degradation products (e.g., benzoic acid from hydrolysis) .
- Stability Testing : Kinetic studies under varying pH and temperature (e.g., 25–60°C) to assess hydrolysis rates. Use Arrhenius plots to model degradation kinetics .
Advanced Research Questions
Q. What computational tools are available to predict the reactivity of this compound in radical-mediated reactions?
- Modeling Approaches :
- Master Equation Simulations (MESMER) : Predicts reaction pathways for 2-methylallyl radicals (formed via photolysis) with oxygen, revealing dominant product channels (e.g., 2-methylallyl peroxyl adducts) under combustion conditions .
- PLOG Format : Modified Arrhenius expressions derived from simulations enable integration into combustion models .
- Experimental Validation : Laser photolysis coupled with photoionization mass spectrometry detects radical intermediates and validates computational predictions .
Q. How can metabolic pathway analysis resolve contradictions in this compound degradation data?
- Pathway Evaluation Framework : Use bioinformatics tools (e.g., M2IA pipeline) to integrate microbiome and metabolome data. For example, benzoate degradation pathways (e.g., via gut microbiota) can be mapped using 16S rRNA and metabolomic profiling .
- Data Reconciliation : Assign pathway feasibility scores (0–1 scale) based on enzyme promiscuity and substrate compatibility. High-scoring paths prioritize experimental validation .
Q. What experimental designs optimize the formulation of benzoate derivatives for controlled-release applications?
- Case Study : Central Composite Design (CCD) optimizes microencapsulation efficiency (e.g., emamectin benzoate formulation). Variables include pH (3.5–4.5), temperature (25–35°C), and stirring speed (500–900 rpm). Response surface methodology (RSM) predicts optimal conditions (pH 3.58, 30.06°C, 700 rpm) for 96.71% encapsulation .
- Robustness Testing : Use Plackett-Burman designs to identify critical factors affecting ester stability in formulations .
Data Interpretation & Conflict Resolution
Q. How should researchers address discrepancies between theoretical and experimental yields in esterification reactions?
- Root Cause Analysis :
- Side Reactions : Oxidation of 2-methylallyl alcohol to carboxylic acids (detected via GC-MS) reduces ester yield .
- Catalyst Deactivation : Acidic conditions may protonate intermediates, slowing reaction kinetics. Monitor pH and use solid acid catalysts (e.g., Amberlyst-15) for recyclability .
Q. What strategies differentiate biological vs. chemical degradation mechanisms of this compound?
- Isotopic Labeling : Use deuterated analogs (e.g., benzyl benzoate-d12) to trace metabolic vs. abiotic hydrolysis in environmental samples .
- Enzyme Inhibition Studies : Add β-glucosidase inhibitors to distinguish enzymatic cleavage (e.g., by microbial esterases) from spontaneous hydrolysis .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| IR C=O Stretch | 1723 cm⁻¹ | |
| Optimal Encapsulation pH | 3.58 | |
| Hydrolysis Activation Energy | Calculated via Arrhenius model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
